4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine
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Overview
Description
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is a complex organic compound that features a pyrazole ring, a pyrimidine ring, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyrimidine intermediates, which are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include various acids, bases, and solvents such as dimethylformamide (DMF) and acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde, 4-(3,5-dimethyl-1H-pyrazol-4-yl): This compound shares the pyrazole ring structure and is used in similar chemical reactions.
3,5-bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole:
Uniqueness
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is unique due to its combination of pyrazole, pyrimidine, and piperazine rings, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C21H23N9 |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
4-[4-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-2-methylpyrido[3,4-d]pyrimidine |
InChI |
InChI=1S/C21H23N9/c1-14-10-15(2)30(27-14)20-11-19(23-13-24-20)28-6-8-29(9-7-28)21-17-4-5-22-12-18(17)25-16(3)26-21/h4-5,10-13H,6-9H2,1-3H3 |
InChI Key |
JJGGXCJRFCDLOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)N3CCN(CC3)C4=NC(=NC5=C4C=CN=C5)C)C |
Origin of Product |
United States |
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